
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as CFP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. CFP is a relatively new compound, and its synthesis and mechanism of action have been the subject of scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research into novel pyrimidinyl pyrazole derivatives, including compounds with structural similarities, has demonstrated significant antitumor activity against various tumor cell lines both in vitro and in vivo. These compounds, featuring chloro and fluoro substituents, have shown potent cytotoxicity, highlighting their potential in cancer treatment strategies (H. Naito et al., 2005).
Antimicrobial Applications
Derivatives featuring fluoro and chloro substituents have been evaluated for their antimicrobial efficacy. Studies reveal that compounds with these characteristics exhibit potent inhibitory activity against a range of pathogenic bacterial and fungal strains, suggesting their utility as novel antimicrobial agents (B. Priya et al., 2005).
Antimalarial Properties
Piperazine and pyrrolidine derivatives, particularly those with fluoro substituents, have been synthesized and assessed for their antiplasmodial activity against Plasmodium falciparum. The presence of specific substituents, including fluorine, was crucial for the compounds' antiplasmodial effectiveness, showcasing the importance of halogenated phenyl groups in developing new antimalarial treatments (A. Mendoza et al., 2011).
Synthesis and Characterization
Research into the synthesis and characterization of novel compounds with halogen substituents, including fluoro and chloro groups, has led to the development of materials with promising antimicrobial and anti-inflammatory activities. These studies provide foundational knowledge for the chemical synthesis of halogenated compounds and their potential applications in medical and material sciences (S. Rathod et al., 2008).
Corrosion Inhibition
Piperidine derivatives, particularly those with fluoro substituents, have been examined for their corrosion inhibition capabilities on metal surfaces, such as iron. Quantum chemical calculations and molecular dynamics simulations suggest that these compounds can effectively inhibit corrosion, highlighting their potential applications in protecting industrial materials (S. Kaya et al., 2016).
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)14-8-10-21(11-9-14)18(22)7-6-15-16(19)4-3-5-17(15)20/h3-5,13-14H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJTKIBRRFZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
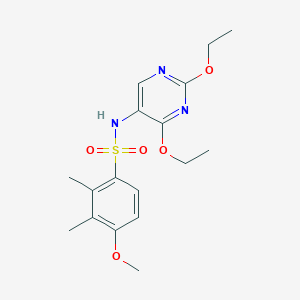
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2599744.png)
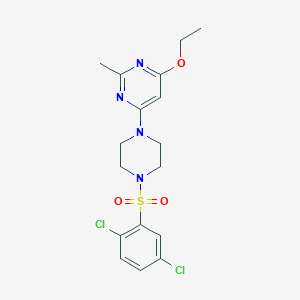

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)
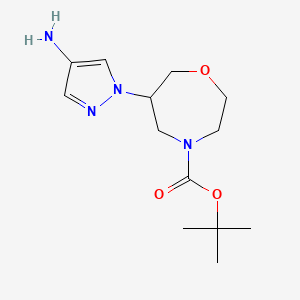
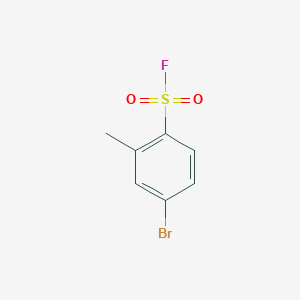
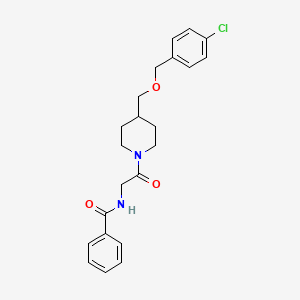

![6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid](/img/structure/B2599754.png)
![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)
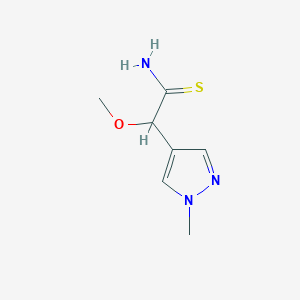
![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)